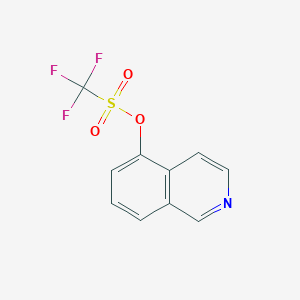

Isoquinolin-5-yl Trifluoromethanesulfonate

Description

BenchChem offers high-quality Isoquinolin-5-yl Trifluoromethanesulfonate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Isoquinolin-5-yl Trifluoromethanesulfonate including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

isoquinolin-5-yl trifluoromethanesulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6F3NO3S/c11-10(12,13)18(15,16)17-9-3-1-2-7-6-14-5-4-8(7)9/h1-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WZHGFLLEWTVYGT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CN=C2)C(=C1)OS(=O)(=O)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6F3NO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

277.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

The Isoquinoline Core: a Foundation of Pharmacological Significance

The isoquinoline (B145761) framework, a bicyclic aromatic heterocycle, is a cornerstone of modern medicinal chemistry. thieme-connect.denih.gov It is recognized as a "privileged scaffold," meaning it is a recurring structural motif in a multitude of biologically active compounds and approved drugs. nih.govresearchgate.net This prevalence is attributed to the isoquinoline core's ability to interact with a wide array of biological targets, leading to a broad spectrum of pharmacological activities. nih.gov

Naturally occurring alkaloids, such as papaverine (B1678415) and morphine, feature the isoquinoline skeleton and have long been utilized for their therapeutic properties. thieme-connect.de In contemporary drug discovery, synthetic isoquinoline derivatives are investigated for a vast range of applications, including as anticancer, antimicrobial, anti-inflammatory, and neuroprotective agents. nih.govresearchgate.net The structural rigidity and specific spatial arrangement of the isoquinoline ring system provide an ideal foundation for the design of targeted therapeutic agents. mdpi.com

The Triflate Group: a Superior Leaving Group for Chemical Synthesis

The trifluoromethanesulfonate (B1224126) group, commonly known as triflate (-OTf), is esteemed in organic synthesis as a preeminent leaving group. nih.gov A leaving group's quality is determined by its ability to depart from a molecule during a chemical reaction, and triflate excels in this role. Its exceptional stability stems from two key features: resonance stabilization, which delocalizes the negative charge across the three oxygen atoms, and the potent electron-withdrawing effect of the trifluoromethyl (CF₃) group. nih.gov

This high stability makes the triflate anion a very weak base and, consequently, an excellent leaving group, significantly more reactive than traditional leaving groups like halides or tosylates. This enhanced reactivity is particularly valuable in transition metal-catalyzed cross-coupling reactions, such as the Suzuki, Heck, and Sonogashira reactions. nih.govmdpi.com These reactions are fundamental tools for constructing carbon-carbon and carbon-heteroatom bonds, allowing chemists to assemble complex molecular architectures from simpler precursors. nih.gov The use of triflates enables these crucial bond-forming reactions to proceed under mild conditions and with high efficiency. nih.gov

Strategic Placement: the Significance of the C 5 Position

The position of the triflate group on the isoquinoline (B145761) ring is not arbitrary; its placement at the C-5 position is a strategic choice that leverages the inherent electronic properties of the isoquinoline nucleus. The isoquinoline ring system does not have a uniform distribution of electron density. Theoretical and experimental studies show that the C-5 and C-8 positions are particularly electron-rich, making them the most favorable sites for electrophilic substitution reactions. youtube.com

Therefore, by introducing a triflate at the C-5 position, typically synthesized from the corresponding 5-hydroxyisoquinoline (B118818) precursor, chemists activate this specific site for a wide range of subsequent chemical transformations. chemimpex.comresearchgate.net This positional specificity allows for precise and controlled functionalization of the isoquinoline scaffold. The highly reactive C-5 triflate can be readily displaced by a diverse array of nucleophiles or engaged in various cross-coupling reactions, providing a powerful and versatile handle to introduce new chemical entities at this key position. researchgate.net This directed reactivity is crucial for systematically modifying the isoquinoline core to explore structure-activity relationships in drug discovery programs. researchgate.net

Research Applications and Future Directions

Standardized Preparative Routes to Isoquinolin-5-yl Trifluoromethanesulfonate

The synthesis of Isoquinolin-5-yl Trifluoromethanesulfonate is predicated on the direct and regioselective activation of the hydroxyl group of its precursor, 5-Hydroxyisoquinoline (B118818).

The standard and most direct method for the preparation of Isoquinolin-5-yl Trifluoromethanesulfonate involves the reaction of 5-Hydroxyisoquinoline with Trifluoromethanesulfonic anhydride (B1165640) (Tf₂O). This reaction is typically performed in the presence of a suitable base to neutralize the trifluoromethanesulfonic acid byproduct generated during the reaction. Pyridine (B92270) is a commonly employed base for this transformation as it can also serve as the solvent. rsc.org

The general procedure involves dissolving 5-Hydroxyisoquinoline in a solvent, cooling the solution, and then adding the base, followed by the dropwise addition of Trifluoromethanesulfonic anhydride. The reaction is typically stirred at a controlled temperature until completion.

General Reaction Scheme:

(Note: This is a representative image. The actual reaction would show the structure of 5-Hydroxyisoquinoline reacting with Tf₂O in the presence of pyridine to form Isoquinolin-5-yl Trifluoromethanesulfonate)

(Note: This is a representative image. The actual reaction would show the structure of 5-Hydroxyisoquinoline reacting with Tf₂O in the presence of pyridine to form Isoquinolin-5-yl Trifluoromethanesulfonate)

While a specific, detailed optimization study for the synthesis of Isoquinolin-5-yl Trifluoromethanesulfonate is not extensively documented in publicly available literature, the efficiency of triflation reactions is known to be highly dependent on several key parameters. Optimization is crucial for maximizing yield, minimizing side products, and ensuring regioselectivity, particularly in molecules with multiple potential reaction sites.

Key parameters that are typically optimized include:

Base Selection: The choice of base is critical. While pyridine is common, other tertiary amines like triethylamine (B128534) (TEA) or sterically hindered bases such as 2,6-lutidine or N,N-diisopropylethylamine (DIPEA) can be used to modulate reactivity and prevent potential side reactions with the triflating agent.

Solvent: The reaction is often carried out in aprotic solvents like dichloromethane (B109758) (DCM), tetrahydrofuran (B95107) (THF), or pyridine itself. The solvent choice can affect solubility of the starting material and the reaction rate.

Temperature: These reactions are typically initiated at low temperatures (e.g., 0 °C or -78 °C) to control the exothermic nature of the reaction and improve selectivity, before being allowed to warm to room temperature.

Reagent Stoichiometry and Addition: Using a slight excess of the triflating agent can ensure full conversion of the starting material. Slow, dropwise addition of the highly reactive Trifluoromethanesulfonic anhydride is standard practice to maintain control over the reaction.

| Parameter | Condition A | Condition B | Condition C | Rationale for Optimization |

|---|---|---|---|---|

| Base | Pyridine | Triethylamine (TEA) | 2,6-Lutidine | To control basicity and minimize N-triflation or other side reactions. |

| Solvent | Dichloromethane (DCM) | Tetrahydrofuran (THF) | Pyridine | To ensure solubility of reagents and influence reaction kinetics. |

| Temperature | -78 °C to RT | 0 °C to RT | Room Temperature | To manage exothermicity, enhance selectivity, and control the rate of reaction. |

Synthesis of Positional and Structural Analogues of Isoquinolin-5-yl Trifluoromethanesulfonate

The methodologies used for the synthesis of Isoquinolin-5-yl Trifluoromethanesulfonate are broadly applicable to the preparation of its isomers and analogues, which serve as crucial building blocks in medicinal chemistry and materials science.

The synthesis of Isoquinolin-3-yl Trifluoromethanesulfonate follows a similar principle, starting from the corresponding 3-hydroxyisoquinoline (B109430) (which exists in tautomeric equilibrium with isoquinolin-3(2H)-one). The hydroxyl group at the 3-position is converted to a triflate using Trifluoromethanesulfonic anhydride and a base. This transformation is a key step in the synthesis of various substituted isoquinolines.

A key structural analogue is Quinolin-8-yl Trifluoromethanesulfonate, derived from the isomeric quinoline (B57606) scaffold. The synthesis starts with 8-Hydroxyquinoline, a readily available commercial reagent. The triflation is achieved under standard conditions, reacting 8-Hydroxyquinoline with Trifluoromethanesulfonic anhydride in the presence of a base like pyridine in an aprotic solvent. The resulting Quinolin-8-yl Trifluoromethanesulfonate is a versatile intermediate for introducing substituents at the 8-position of the quinoline ring via cross-coupling reactions.

More complex analogues, such as 1-(2-chlorophenyl)isoquinolin-3-yl Trifluoromethanesulfonate, are synthesized for specific applications, such as radiolabeling for PET imaging ligands. The synthesis of this triflate precursor is a multi-step process. rsc.org It begins with a starting material like 2-chlorobenzophenone (B131818) and proceeds through several stages to construct the 1-(2-chlorophenyl)isoquinolin-3-ol intermediate. rsc.org The final step is the triflation of the hydroxyl group at the 3-position, which is accomplished using Trifluoromethanesulfonic anhydride and a base, analogous to the methods described above. This precursor is then used in subsequent reactions, such as palladium-mediated carbonylations. rsc.org

| Target Compound | Starting Material | Key Reagents | General Conditions |

|---|---|---|---|

| Isoquinolin-3-yl Trifluoromethanesulfonate | 3-Hydroxyisoquinoline | Tf₂O, Pyridine | Anhydrous aprotic solvent, controlled temperature (0 °C to RT). |

| Quinolin-8-yl Trifluoromethanesulfonate | 8-Hydroxyquinoline | Tf₂O, Pyridine | Anhydrous aprotic solvent (e.g., DCM), controlled temperature. |

| 1-(2-chlorophenyl)isoquinolin-3-yl Trifluoromethanesulfonate | 1-(2-chlorophenyl)isoquinolin-3-ol | Tf₂O, Pyridine | Anhydrous THF, controlled temperature. rsc.org |

Generation of Other Pyrroloisoquinoline Triflate Derivatives

The synthesis of triflates on more complex scaffolds, such as pyrroloisoquinolines, first requires the construction of the core heterocyclic system, which is then followed by the introduction of the triflate group. The synthesis of the foundational pyrrolo[2,1-a]isoquinoline (B1256269) ring system can be achieved through various means, often involving cycloaddition reactions. For instance, the reaction of 6,7-dimethoxy-1-methyl-3,4-dihydroisoquinoline (B181575) with dimethyl acetylenedicarboxylate (B1228247) (DMAD) yields a tricyclic pyrrolo[2,1,a]isoquinoline structure. mdpi.com While this specific example leads to an ester-substituted product, modifications in the starting materials could be envisioned to produce a hydroxylated pyrroloisoquinoline.

Once a hydroxy-substituted pyrroloisoquinoline precursor is obtained, its conversion to the corresponding triflate derivative would follow the standard electrophilic activation protocols detailed in the subsequent sections. This two-stage approach—first building the complex heterocycle and then functionalizing it with a triflate group—is a common strategy in medicinal and materials chemistry. google.comresearchgate.net The resulting pyrroloisoquinoline triflates serve as versatile intermediates for further chemical elaboration.

General Strategies for Triflate Incorporation in Heterocyclic Systems

The conversion of a hydroxyl group on a heterocyclic ring to a triflate is a key transformation that activates the position for carbon-carbon and carbon-heteroatom bond formation.

Electrophilic Activation of Hydroxy-substituted Heteroarenes with Triflic Anhydride

The most prevalent and robust method for synthesizing aryl triflates, including those in the isoquinoline family, is the reaction of a corresponding hydroxy-substituted heteroarene (a heteroaryl phenol) with an electrophilic triflating agent. commonorganicchemistry.com The archetypal reagent for this transformation is trifluoromethanesulfonic anhydride (Tf₂O). orgsyn.org

The reaction mechanism involves the nucleophilic attack of the hydroxyl group onto one of the highly electrophilic sulfur atoms of the triflic anhydride molecule. This process is typically carried out in the presence of a non-nucleophilic base, such as pyridine or triethylamine, which serves to deprotonate the hydroxyl group, increasing its nucleophilicity, and to neutralize the triflic acid byproduct generated during the reaction. commonorganicchemistry.com The reaction is generally performed in an inert aprotic solvent like dichloromethane (DCM) or tetrahydrofuran (THF), often at cooled temperatures (e.g., 0 °C to room temperature) to control the reactivity. orgsyn.orgresearchgate.net

A milder, alternative reagent is N-phenylbis(trifluoromethanesulfonimide) (Tf₂NPh), which can sometimes offer better selectivity in complex molecules. commonorganicchemistry.com The general conditions for this widely used transformation are summarized in the table below.

Table 1: Typical Conditions for Triflation of Hydroxy-Heteroarenes

| Reagent | Base | Solvent | Typical Temperature |

|---|---|---|---|

| Triflic Anhydride (Tf₂O) | Pyridine, Triethylamine (TEA) | Dichloromethane (DCM) | 0 °C to Room Temperature |

| N-Phenylbis(trifluoromethanesulfonimide) (Tf₂NPh) | Potassium Carbonate, Triethylamine (TEA) | Acetonitrile (ACN), Dichloromethane (DCM) | Room Temperature to Reflux |

Catalytic Approaches to Triflate Formation

While stoichiometric electrophilic activation is the standard, the field of catalysis offers alternative, though less common, strategies. It is important to distinguish that metal triflates, such as copper(II) triflate (Cu(OTf)₂), are widely employed as powerful Lewis acid catalysts for a vast array of organic reactions, including the synthesis of heterocycles. beilstein-journals.org For example, Cu(OTf)₂ can catalyze multicomponent reactions to build complex heterocyclic systems. beilstein-journals.org Similarly, lanthanide triflates and zirconocene (B1252598) triflate are effective catalysts for various transformations involving C-O bond activation. researchgate.netthieme-connect.com

However, in these instances, the triflate is part of the catalyst and not the product. The direct catalytic formation of an aryl triflate from a phenol (B47542) is not a widely established transformation. Research into catalytic S-arylation has led to the synthesis of heterocyclic sulfonium (B1226848) triflates using copper catalysis, which represents a related but distinct process from the O-triflation of phenols. nih.gov The primary route to aryl and heteroaryl triflates remains the stoichiometric activation of hydroxyl groups.

Precursor Design and Functional Group Compatibility in Triflate Synthesis

The successful synthesis of a target triflate depends heavily on the design of the precursor molecule and an understanding of functional group compatibility. mdpi.com

For Isoquinolin-5-yl Trifluoromethanesulfonate, the immediate precursor is isoquinolin-5-ol. The design of this precursor must account for the stability and reactivity of the isoquinoline ring system itself. researchgate.netnih.gov The key consideration for the triflation step is the high electrophilicity of the triflating agent, which dictates the compatibility of other functional groups within the precursor molecule. thieme-connect.com

Key aspects of compatibility include:

Nucleophilic Groups: The reaction is intolerant of unprotected nucleophilic functional groups such as primary and secondary amines (-NH₂, -NHR) or thiols (-SH). These groups will compete with the target hydroxyl group in reacting with the triflic anhydride. Therefore, such functionalities must be protected before the triflation step.

Basic Heterocycles: The nitrogen atom in the isoquinoline ring is basic and can be protonated or react with the triflating agent. The use of an external base like pyridine is typically sufficient to manage this, but the inherent basicity of the substrate is a crucial consideration. thieme-connect.com In some systems, basic nitrogen-containing heterocycles have been observed to inhibit catalysis. thieme-connect.com

Carbonyl Groups: Ketones and esters are generally compatible with the reaction conditions.

Alkyl and Aryl Groups: Simple alkyl and aryl substituents are typically inert and fully compatible.

The choice of precursor is also guided by the intended application of the final triflate product. Since aryl triflates are excellent substrates for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig), the precursor is often designed to contain other functionalities that will be carried through to the subsequent coupling step. wikipedia.orgmit.edu

Table 2: Summary of Functional Group Compatibility in Triflation

| Functional Group | Compatibility | Comment |

|---|---|---|

| Alcohols (Phenols) | Reactive Site | This is the target functional group for the transformation. |

| Amines (1°, 2°), Thiols | Incompatible | Reacts with triflic anhydride; protection is required. |

| Ethers, Esters, Ketones | Compatible | Generally stable under standard triflation conditions. |

| Alkyl Halides | Compatible | Generally non-reactive. |

| Basic Heterocyclic Nitrogens | Requires Care | Can be protonated or react with the reagent; managed by the addition of a suitable base. |

Elucidation of the Triflate Leaving Group Efficiency and Reactivity

The trifluoromethanesulfonate anion (TfO⁻) is renowned for its exceptional ability to depart as a leaving group in chemical reactions. nih.gov This high nucleofugal capacity is a consequence of the significant resonance stabilization of the negative charge across the three oxygen atoms and the powerful electron-withdrawing effect of the trifluoromethyl group. nih.gov The pKa of its conjugate acid, triflic acid (TfOH), is estimated to be around -12, making it one of the strongest known Brønsted acids and its conjugate base, the triflate anion, a very weak base and thus an excellent leaving group. nih.gov

In the context of isoquinolin-5-yl trifluoromethanesulfonate, the triflate is attached to an sp²-hybridized carbon of an aromatic system. Its efficiency as a leaving group in this context is comparable to or even greater than that of heavy halides like iodide in various reactions, including metal-catalyzed cross-coupling reactions. The general reactivity trend for leaving groups in such transformations often follows the order: triflate ≥ iodide > bromide > chloride. libretexts.org This high reactivity allows for transformations to occur under milder conditions than those required for the corresponding aryl chlorides or bromides. The strong electrophilic character of the carbon atom at the C-5 position of the isoquinoline ring is significantly enhanced by the potent electron-withdrawing nature of the triflate group, making it highly susceptible to nucleophilic attack and oxidative addition to metal catalysts. evitachem.com

The reactivity of aryl triflates can be influenced by the electronic nature of the aromatic system to which they are attached. The isoquinoline ring is an electron-deficient heteroaromatic system, which can further influence the leaving group ability of the triflate.

Reaction Pathways Involving Nucleophilic Substitution

The strong electrophilic nature of the C-5 position in isoquinolin-5-yl trifluoromethanesulfonate, induced by the triflate group, facilitates nucleophilic aromatic substitution (SNA_r) reactions. evitachem.com In this pathway, a nucleophile attacks the carbon atom bearing the triflate group, leading to the formation of a Meisenheimer-type intermediate. Subsequent departure of the highly stable triflate anion yields the substituted isoquinoline derivative.

The isoquinoline system's inherent electronic properties play a crucial role in these reactions. The nitrogen atom in the isoquinoline ring withdraws electron density, making the carbocyclic ring more susceptible to nucleophilic attack compared to a simple benzene (B151609) ring. Nucleophilic substitution on isoquinolines generally occurs preferentially at positions C-1. imperial.ac.uk However, the presence of the exceptionally good triflate leaving group at the C-5 position makes this site a prime target for nucleophilic attack.

While the triflate anion itself is generally considered a poor nucleophile, under certain conditions, it can participate in nucleophilic reactions. nih.govresearchgate.net However, in the context of isoquinolin-5-yl trifluoromethanesulfonate, it predominantly functions as a leaving group, being displaced by a wide range of nucleophiles. Examples of nucleophiles that can displace the triflate group include amines, alkoxides, thiolates, and carbanions, providing access to a diverse array of 5-substituted isoquinolines. The choice of solvent and reaction conditions is critical to control the outcome and prevent undesired side reactions.

Role in Cyclization and Annulation Reactions

Isoquinolin-5-yl trifluoromethanesulfonate serves as a valuable precursor in the construction of more complex, polycyclic heterocyclic systems through cyclization and annulation reactions. One important strategy involves its use in the generation of arynes. Treatment of an aryl triflate with a strong base can lead to the formation of a highly reactive benzyne-type intermediate, which can then undergo cycloaddition reactions.

In a similar vein, the triflate can be utilized in intramolecular cyclization reactions. If a suitable nucleophilic moiety is present elsewhere in the molecule, it can displace the triflate group to form a new ring fused to the isoquinoline core. This approach is a powerful tool for the synthesis of complex alkaloids and related natural products containing the isoquinoline framework.

Furthermore, the triflate group can be leveraged in transition metal-catalyzed annulation reactions. For instance, a palladium- and copper-catalyzed coupling and cyclization of terminal acetylenes with aryl halides or triflates can be employed to construct isoquinoline and pyridine ring systems. organic-chemistry.org While this example illustrates the formation of the isoquinoline ring itself, similar strategies can be envisioned where isoquinolin-5-yl trifluoromethanesulfonate acts as the electrophilic partner in annulations that build additional rings onto the existing isoquinoline scaffold.

Mechanistic Aspects of Metal-Catalyzed Transformations

Isoquinolin-5-yl trifluoromethanesulfonate is an excellent substrate for a variety of palladium-catalyzed cross-coupling reactions, which are fundamental transformations in modern organic synthesis. evitachem.com The general mechanism for these reactions, such as the Suzuki, Sonogashira, and Buchwald-Hartwig amination, involves a catalytic cycle that begins with the oxidative addition of the aryl triflate to a low-valent palladium(0) complex.

Catalytic Cycle for Cross-Coupling Reactions:

| Step | Description |

| Oxidative Addition | The Pd(0) catalyst inserts into the carbon-oxygen bond of the triflate, forming a Pd(II) intermediate. This is often the rate-determining step. |

| Transmetalation (for Suzuki and Sonogashira) | The organopalladium(II) complex reacts with an organoboron compound (in Suzuki coupling) or a copper acetylide (in Sonogashira coupling) to exchange the triflate group for the desired organic moiety. |

| Amine Coordination & Deprotonation (for Buchwald-Hartwig) | An amine coordinates to the Pd(II) center, followed by deprotonation with a base to form a palladium amide complex. |

| Reductive Elimination | The two organic groups on the palladium center couple and are eliminated, forming the final product and regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle. |

The efficiency and outcome of these reactions are highly dependent on the choice of palladium precursor, ligands, base, and solvent. wildlife-biodiversity.com For instance, in Buchwald-Hartwig amination, the use of bulky, electron-rich phosphine (B1218219) ligands is crucial to facilitate both the oxidative addition and the final reductive elimination step. wikipedia.orgnih.gov Similarly, in Sonogashira coupling, a copper(I) co-catalyst is often employed to facilitate the transmetalation of the alkyne to the palladium center. libretexts.orgorganic-chemistry.org

Influence of Electronic and Steric Factors on Reaction Selectivity

The selectivity and efficiency of reactions involving isoquinolin-5-yl trifluoromethanesulfonate are governed by a combination of electronic and steric factors.

Electronic Effects: The isoquinoline ring is an electron-deficient aromatic system due to the electronegativity of the nitrogen atom. imperial.ac.uk This electronic property makes the C-OTf bond more polarized and susceptible to oxidative addition by a palladium catalyst compared to electron-rich aryl triflates. In Suzuki-Miyaura coupling reactions, the electronic nature of the boronic acid partner also plays a role; electron-rich boronic acids tend to react faster. mdpi.com

Steric Factors: Steric hindrance around the reaction center can significantly impact the reaction rate and selectivity. For isoquinolin-5-yl trifluoromethanesulfonate, the positions adjacent to the triflate group (C-4 and C-6) can influence the approach of the catalyst and the nucleophile. In cross-coupling reactions, bulky ligands on the palladium catalyst are often necessary to promote reductive elimination and prevent the formation of undesired side products. wikipedia.orgnih.gov However, excessive steric bulk on either the substrate or the coupling partner can hinder the reaction. mdpi.com

The interplay of these factors is critical in achieving high yields and selectivity. For example, in the Suzuki-Miyaura cross-coupling of β-enamido triflates, the choice of palladium catalyst and its ligands can determine the stereochemical outcome of the reaction, leading to either retention or inversion of the double bond configuration. beilstein-journals.org While this is a different system, it highlights the profound influence of catalytic components on selectivity, a principle that also applies to the reactions of isoquinolin-5-yl trifluoromethanesulfonate.

| Factor | Influence on Reactivity and Selectivity |

| Triflate Leaving Group | Excellent leaving group ability promotes high reactivity in both nucleophilic substitution and metal-catalyzed reactions. evitachem.comnih.gov |

| Isoquinoline Ring Electronics | Electron-deficient nature enhances the electrophilicity of the C-5 position, facilitating nucleophilic attack and oxidative addition. evitachem.comimperial.ac.uk |

| Ligands on Metal Catalyst | Bulky, electron-donating ligands on palladium are often crucial for promoting oxidative addition and reductive elimination in cross-coupling reactions, thereby improving reaction efficiency and selectivity. wikipedia.orgnih.gov |

| Steric Hindrance | Steric bulk near the reaction site on the isoquinoline ring or on the coupling partner can impede the reaction. mdpi.com The choice of catalyst and ligands can be used to overcome some steric challenges. |

| Reaction Conditions | The choice of base, solvent, and temperature can significantly affect the reaction pathway and the yield of the desired product. |

Transition-Metal-Catalyzed Cross-Coupling Reactions

The triflate moiety of isoquinolin-5-yl trifluoromethanesulfonate renders the C-5 position of the isoquinoline ring highly susceptible to oxidative addition by low-valent transition metals, particularly palladium(0) complexes. This key step initiates catalytic cycles that are fundamental to the formation of new carbon-carbon and carbon-heteroatom bonds. The reliability and broad functional group tolerance of these reactions have made them indispensable tools for medicinal chemists and synthetic organic chemists. yonedalabs.comnih.gov

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry for constructing C(sp²)–C(sp²) bonds. nih.gov In this context, isoquinolin-5-yl trifluoromethanesulfonate serves as an electrophilic partner, reacting with an organoboron nucleophile in the presence of a palladium catalyst and a base. yonedalabs.comnih.gov The general mechanism involves the oxidative addition of the Pd(0) catalyst to the carbon-oxygen bond of the triflate, followed by transmetalation with the boronic acid derivative and subsequent reductive elimination to yield the 5-substituted isoquinoline and regenerate the active Pd(0) catalyst. yonedalabs.com The use of triflates in Suzuki-Miyaura reactions is well-established, offering a valuable alternative to traditional aryl halides. researchgate.net

The coupling of isoquinolin-5-yl trifluoromethanesulfonate with a wide array of arylboronic acids and their corresponding esters (such as pinacol (B44631) esters) provides direct access to 5-arylisoquinolines. nih.gov The reaction conditions are typically mild and compatible with various functional groups on both coupling partners. mdpi.com The choice of catalyst, ligand, base, and solvent system is crucial for achieving high yields and preventing side reactions like the hydrolysis of the triflate. researchgate.net Palladium catalysts bearing bulky, electron-rich phosphine ligands are often employed to facilitate the reaction. beilstein-journals.org For instance, catalysts like Pd(dppf)Cl₂ and Pd(PPh₃)₄, in combination with bases such as K₂CO₃, K₃PO₄, or CsF, have proven effective in the Suzuki-Miyaura coupling of aryl triflates and sulfonates. nih.govbeilstein-journals.orgorganic-chemistry.org

| Parameter | Description | Common Examples | Reference |

|---|---|---|---|

| Catalyst | Palladium source, typically Pd(0) or a Pd(II) precatalyst that is reduced in situ. | Pd(PPh₃)₄, Pd(dppf)Cl₂, Pd(OAc)₂ | yonedalabs.combeilstein-journals.org |

| Ligand | Stabilizes the palladium center and modulates its reactivity. Often bulky phosphines. | Triphenylphosphine (PPh₃), dppf, RuPhos | nih.govbeilstein-journals.org |

| Base | Activates the organoboron species to facilitate transmetalation. | K₂CO₃, K₃PO₄, Cs₂CO₃, CsF | beilstein-journals.orgorganic-chemistry.orgnih.gov |

| Solvent | Aprotic solvents are common, often with the addition of water to aid in dissolving the base and boronic acid. | Dioxane, Toluene, THF, DMF (often with H₂O) | yonedalabs.combeilstein-journals.org |

Through the Suzuki-Miyaura reaction, a diverse library of substituted isoquinoline derivatives can be synthesized from isoquinolin-5-yl trifluoromethanesulfonate. nih.govharvard.edu By selecting different aryl- or heteroarylboronic acids, chemists can introduce a variety of substituents at the C-5 position, which is crucial for tuning the biological and material properties of the resulting molecules. researchgate.net This method is highly valued in drug discovery programs for the rapid generation of analogues of complex natural products or lead compounds. harvard.edu For example, the synthesis of 5-arylisoquinolines is a common objective, as this structural motif is found in compounds with potential therapeutic applications. google.com

A significant advancement in isoquinoline synthesis is the development of asymmetric methods to produce axially chiral isoquinolines, which are valuable as chiral ligands and catalysts. acs.org The asymmetric Larock isoquinoline synthesis represents a powerful de novo approach to construct the isoquinoline ring itself, leading to axially chiral 3,4-disubstituted isoquinolines. acs.orgresearchgate.net This method employs a palladium-catalyzed annulation between an N-tert-butyl-o-(1-alkynyl)-benzaldimine and a vinyl or aryl triflate. While this is a ring-formation reaction rather than a direct substitution on a pre-formed isoquinoline, the use of aryl triflates is central to the strategy. A chiral phosphine ligand, such as a Walphos derivative, in conjunction with a palladium catalyst like Pd(OAc)₂, controls the enantioselectivity of the cyclization, affording products with high yields and excellent enantiomeric ratios. acs.org This strategy has been successfully applied to various triflate substrates, demonstrating its potential for creating complex, stereodefined isoquinoline structures. acs.org

| Aryl Triflate Substrate | Alkyne Partner | Yield | Enantiomeric Ratio (er) | Reference |

|---|---|---|---|---|

| Cyclopent-1-en-1-yl trifluoromethanesulfonate | N-tert-butyl-o-(1-phenylethynyl)benzaldimine | 82% | 90:10 | acs.org |

| Thiophen-3-yl trifluoromethanesulfonate | N-tert-butyl-o-(1-phenylethynyl)benzaldimine | 97% | 92.5:7.5 | acs.org |

The Sonogashira reaction is a highly effective method for forming carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide or triflate. rsc.org This reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base. rsc.orgrsc.org Isoquinolin-5-yl trifluoromethanesulfonate is an excellent electrophilic partner for this transformation, allowing for the direct attachment of an alkyne group to the C-5 position of the isoquinoline ring system. nih.gov The reaction proceeds under mild conditions and tolerates a wide range of functional groups, making it a powerful tool for synthesizing complex molecules for pharmaceuticals and materials science. rsc.orgsoton.ac.uk

Utilizing the Sonogashira coupling, various terminal alkynes can be coupled with isoquinolin-5-yl trifluoromethanesulfonate to generate 5-alkynylisoquinoline derivatives. nih.govorganic-chemistry.org These products are valuable synthetic intermediates themselves, as the alkyne moiety can undergo further transformations, such as cycloadditions, reductions, or subsequent coupling reactions. researchgate.net The site-selectivity of the Sonogashira reaction is a key advantage, especially when dealing with substrates bearing multiple potential leaving groups. nih.gov Studies on di-triflate substrates have shown that coupling can be controlled to occur selectively at the more sterically accessible or electronically favorable position. nih.gov The reaction is typically performed using a palladium catalyst like [Pd(PPh₃)₂Cl₂], a copper(I) salt such as CuI, and an amine base like triethylamine (Et₃N) or pyrrolidine (B122466) in a solvent such as DMF or THF. rsc.orgnih.govsoton.ac.uk

| Parameter | Description | Common Examples | Reference |

|---|---|---|---|

| Palladium Catalyst | Pd(0) or Pd(II) source that initiates the catalytic cycle. | [Pd(PPh₃)₂Cl₂], Pd(PPh₃)₄ | nih.govsoton.ac.uk |

| Copper Co-catalyst | Activates the terminal alkyne. | CuI | nih.govsoton.ac.uk |

| Base | Amine base that deprotonates the alkyne and neutralizes the generated acid. | Et₃N, Piperidine, Pyrrolidine | rsc.orgnih.govorganic-chemistry.org |

| Solvent | Aprotic polar solvents are typically used. | DMF, THF, Isopropanol | rsc.orgnih.gov |

Palladium-Catalyzed Arylation Reactions

Palladium-catalyzed reactions are a cornerstone of modern synthetic chemistry, and Isoquinolin-5-yl trifluoromethanesulfonate is an ideal substrate for such transformations. The electron-withdrawing nature of the triflate group facilitates oxidative addition to the palladium(0) catalyst, initiating the catalytic cycle for a host of arylation reactions. wikipedia.orglibretexts.org

The direct C-H arylation of fluorinated aromatic compounds represents a powerful and atom-economical method for creating C-C bonds. Isoquinolin-5-yl trifluoromethanesulfonate has been successfully employed as a coupling partner in the palladium-catalyzed direct arylation of electron-deficient fluoroarenes. This transformation provides a streamlined route to 5-arylisoquinolines, which are valuable scaffolds in medicinal chemistry.

A study demonstrated the coupling of Isoquinolin-5-yl trifluoromethanesulfonate with 1,3-difluorobenzene. The reaction conditions and outcomes are detailed in the table below.

| Reactant A | Reactant B | Catalyst/Ligand | Base | Solvent | Yield | Reference |

|---|---|---|---|---|---|---|

| Isoquinolin-5-yl trifluoromethanesulfonate | 1,3-Difluorobenzene | Pd(OAc)₂ / SPhos | K₂CO₃ | PivOH/Toluene | 65% | acs.org |

This methodology highlights the capacity of aryl sulfonates, like Isoquinolin-5-yl trifluoromethanesulfonate, to participate in challenging C-H activation/arylation reactions, offering an alternative to more traditional cross-coupling methods that require pre-functionalized arenes.

The pyrrolo[2,3-c]isoquinoline framework is a significant heterocyclic system. While direct palladium-catalyzed coupling of a pyrrole (B145914) moiety to the 5-position of Isoquinolin-5-yl trifluoromethanesulfonate is a theoretically viable synthetic route, current prominent literature details alternative strategies for accessing 5-substituted variants of this scaffold. nih.govnih.gov

An efficient, high-yield synthesis of 5-aryl-pyrrolo[2,3-c]isoquinolines has been achieved through a benzyne-promoted aza-Diels–Alder cycloaddition reaction. acs.orgnih.govnih.govresearchgate.net This approach involves the reaction of (E)-2-arylideneaminopyrroles with a benzyne (B1209423) precursor, such as 2-(trimethylsilyl)phenyl triflate, to construct the isoquinoline portion of the fused system. acs.orgnih.gov This method provides access to products with various electron-donating or electron-withdrawing aryl groups at the 5-position. acs.orgnih.govnih.gov

| Heterodiene Precursor | Benzyne Precursor | Key Step | Product Class | Reference |

|---|---|---|---|---|

| (E)-2-Arylideneaminopyrroles | 2-(Trimethylsilyl)phenyl triflate | Aza-Diels–Alder/Aromatization | 5-Aryl-pyrrolo[2,3-c]isoquinolines | acs.orgnih.gov |

Although this does not represent a direct application of Isoquinolin-5-yl trifluoromethanesulfonate as a starting material, it underscores the importance of the resulting 5-substituted pyrrolo[2,3-c]isoquinoline products in fields like materials science, where their photophysical properties are of interest. acs.orgnih.gov

Other Coupling Methodologies (e.g., Stille, Negishi, Buchwald-Hartwig)

Beyond direct arylation, the triflate group of Isoquinolin-5-yl trifluoromethanesulfonate serves as an excellent electrophilic partner in several other cornerstone palladium-catalyzed cross-coupling reactions. wikipedia.orglibretexts.org

Stille Coupling: This reaction involves the coupling of an organotin compound with an organic electrophile. wikipedia.orgorganic-chemistry.org Aryl triflates are well-established substrates for Stille couplings, reacting with various organostannanes (e.g., vinyl-, aryl-, or alkynylstannanes) to form new carbon-carbon bonds. wikipedia.orglibretexts.orguwindsor.ca The reaction proceeds through a catalytic cycle involving oxidative addition, transmetalation, and reductive elimination. wikipedia.org The use of additives like lithium chloride can modulate the reaction rate and selectivity. libretexts.orgnih.gov This makes the Stille reaction a highly viable, though perhaps less commonly documented, method for the derivatization of Isoquinolin-5-yl trifluoromethanesulfonate.

Negishi Coupling: The Negishi coupling utilizes organozinc reagents, which are known for their high reactivity and functional group tolerance. orgsyn.org Triflates derived from heterocyclic systems, such as pyridines, are excellent coupling partners in Negishi reactions. orgsyn.org This reactivity is directly applicable to Isoquinolin-5-yl trifluoromethanesulfonate, allowing for its coupling with alkyl-, aryl-, or vinylzinc reagents to generate a diverse array of 5-substituted isoquinolines under mild conditions. orgsyn.org

Buchwald-Hartwig Amination: This reaction has become a premier method for the synthesis of aryl amines. wikipedia.orgorganic-chemistry.org The process facilitates the palladium-catalyzed coupling of an amine (primary or secondary) with an aryl halide or triflate. libretexts.orgwikipedia.orgorganic-chemistry.org The development of sterically hindered and electron-rich phosphine ligands was crucial for extending the reaction's scope to include aryl triflates. wikipedia.org Isoquinolin-5-yl trifluoromethanesulfonate can thus be readily converted into a variety of 5-aminoisoquinoline (B16527) derivatives, which are important intermediates for pharmaceuticals. wikipedia.orgorganic-chemistry.org

| Reaction Name | Nucleophile | Key Features | Applicable To... | Reference |

|---|---|---|---|---|

| Stille Coupling | Organostannane (R-SnBu₃) | Versatile C-C bond formation; triflates are effective electrophiles. | Isoquinolin-5-yl trifluoromethanesulfonate | wikipedia.orglibretexts.org |

| Negishi Coupling | Organozinc (R-ZnX) | High reactivity and functional group tolerance; triflates are excellent partners. | Isoquinolin-5-yl trifluoromethanesulfonate | orgsyn.org |

| Buchwald-Hartwig Amination | Amine (R-NH₂) | Forms C-N bonds; modern ligands enable efficient coupling of triflates. | Isoquinolin-5-yl trifluoromethanesulfonate | wikipedia.orgorganic-chemistry.org |

Functionalization and Derivatization Strategies Beyond Cross-Coupling

The synthetic utility of Isoquinolin-5-yl trifluoromethanesulfonate is not limited to cross-coupling reactions. The triflate moiety can be converted into other important functional groups, and its presence allows for strategic, regioselective modifications elsewhere on the isoquinoline core.

The triflate group can be thought of as a "super leaving group," enabling its displacement or transformation into a range of other functionalities. This provides access to diverse isoquinoline derivatives that may not be accessible from the parent 5-hydroxyisoquinoline.

Conversion to Halides: Palladium-catalyzed methods have been developed for the high-yield conversion of aryl triflates into aryl halides. organic-chemistry.orgmit.edu Research by Buchwald and colleagues has shown that heteroaryl triflates, including those of quinolines, can be efficiently transformed into the corresponding bromides and chlorides using potassium halides (KBr or KCl) and a palladium catalyst with a specialized biarylphosphine ligand. organic-chemistry.org Furthermore, aryl triflates can be converted into aryl fluorides using a palladium catalyst and a fluoride (B91410) source like CsF. nih.gov

Conversion to Nitro Groups: An efficient palladium-catalyzed method exists for the transformation of aryl triflates into nitroaromatics. mit.edu This reaction proceeds under weakly basic conditions and exhibits broad functional group tolerance, offering a strategic alternative to traditional nitration methods which might be unsuitable for the isoquinoline ring system. mit.edu

Carbonylative Couplings: While direct aminocarbonylation of Isoquinolin-5-yl trifluoromethanesulfonate is plausible, related transformations on the isoquinoline scaffold have been well-documented. For instance, 1-iodoisoquinoline (B10073) undergoes palladium-catalyzed aminocarbonylation in the presence of carbon monoxide and various amines to produce isoquinoline-1-carboxamides in high yields. mdpi.com This demonstrates the potential for introducing carbonyl-containing functional groups onto the isoquinoline ring system starting from a halide or triflate precursor.

| Starting Group | Target Group | Reagents | Catalyst System | Reference |

|---|---|---|---|---|

| -OTf | -Br / -Cl | KBr / KCl | Pd₂(dba)₃ / t-Bu-BrettPhos | organic-chemistry.org |

| -OTf | -F | CsF | Pd-catalyst / tBuBrettPhos | nih.gov |

| -OTf | -NO₂ | NaNO₂ | Pd-catalyst / Biarylphosphine ligand | mit.edu |

| -I (by analogy) | -C(O)NR₂ | CO, R₂NH | Pd(OAc)₂ / PPh₃ | mdpi.com |

The synthesis of complex, polysubstituted isoquinolines requires precise control over the position of functionalization. The presence of the triflate group at C-5 is a key element in a broader synthetic strategy. Functionalization of other positions on the isoquinoline ring can be achieved either before or after the introduction of the triflate.

Transition metal-catalyzed C-H activation is a powerful tool for the regioselective functionalization of heterocycles like quinoline and isoquinoline. mdpi.comnih.govorganic-chemistry.org For example, C-H functionalization reactions can be directed to positions such as C-2, C-4, or C-8, depending on the catalyst and directing group used. mdpi.comorganic-chemistry.org A synthetic plan could involve an initial C-H functionalization at a position remote from C-5, followed by the conversion of a 5-hydroxy group to the triflate to enable a subsequent cross-coupling reaction. This strategic, multi-step approach allows for the construction of highly decorated isoquinoline scaffolds that are valuable in drug discovery and materials science. nih.govresearchgate.net

Application as a Precursor in Radiochemical Synthesis

Isoquinolin-5-yl trifluoromethanesulfonate and related aryl triflates serve as crucial precursors in radiochemical synthesis, particularly for the introduction of carbon-11 (B1219553) (¹¹C), a short-lived positron-emitting radionuclide (t½ ≈ 20.4 min). nih.govradiologykey.com The triflate group's excellent leaving ability makes it an ideal functional handle for rapid and efficient radiolabeling reactions under the demanding constraints of short isotope half-lives. chemrxiv.orgacs.org

A prominent application of aryl triflates, including isoquinoline derivatives, is in palladium-mediated carbonylation reactions using [¹¹C]carbon monoxide ([¹¹C]CO). rsc.org This method has become a powerful tool for synthesizing ¹¹C-labeled amides, esters, and ketones. researchgate.netdiva-portal.org The reaction involves the coupling of an aryl or vinyl triflate with an appropriate nucleophile and the insertion of [¹¹C]CO, which is typically produced from cyclotron-generated [¹¹C]carbon dioxide. rsc.orgnih.gov

The process is highly efficient even with the minute, sub-micromolar quantities of [¹¹C]CO used in these syntheses. rsc.orgrsc.org The reaction mechanism generally involves the oxidative addition of the palladium(0) catalyst to the aryl triflate, followed by migratory insertion of [¹¹C]CO to form a [¹¹C]acylpalladium intermediate, which then undergoes reductive elimination to yield the final labeled product. nih.gov

Modern advancements have significantly streamlined this process. The development of specific palladium-ligand systems, such as those using Xantphos, enables these carbonylation reactions to be performed at ambient pressure, simplifying the technical setup. mdpi.com Furthermore, "in-loop" synthesis techniques have been developed where the reagents are pre-loaded into an HPLC injection loop. nih.govmdpi.com [¹¹C]CO is then passed through and trapped in this loop, where the reaction occurs rapidly before direct injection for purification. nih.govmdpi.com This approach facilitates automation, reduces synthesis time, and is suitable for the GMP-compliant production of radiopharmaceuticals. mdpi.com

The palladium-mediated [¹¹C]carbonylation of triflate precursors is a versatile strategy for producing a wide array of radiopharmaceuticals and tracers for positron emission tomography (PET). nih.govradiologykey.com The ability to install a [¹¹C]carbonyl group into complex molecules allows for the labeling of numerous biologically active compounds.

A key example that directly utilizes an isoquinoline triflate precursor is the synthesis of N-methyl-N-(1-methylpropyl)-1-(2-chlorophenyl)isoquinoline-3-[¹¹C]carboxamide, also known as [¹¹C-carbonyl]PK11195, and its analogues. diva-portal.org In this synthesis, 1-(2-chlorophenyl)isoquinolin-3-yl triflate serves as the precursor for the carbonylation reaction. diva-portal.org

The methodology's scope extends to other important classes of therapeutic agents. For instance, the "in-loop" [¹¹C]carbonylation method has been successfully applied to the synthesis of ¹¹C-labeled Bruton's tyrosine kinase (BTK) inhibitors. nih.gov This single-step reaction reliably produces radioligands such as [¹¹C]Ibrutinib and [¹¹C]Tolebrutinib in good radiochemical yields and high molar activities within approximately 40 minutes. nih.gov These syntheses demonstrate the robustness of using [¹¹C]CO with precursor molecules containing suitable leaving groups to generate tracers for molecular imaging. nih.govmdpi.com

| Radiopharmaceutical | Precursor Type | Labeling Method | Key Features |

|---|---|---|---|

| [¹¹C-carbonyl]PK11195 | Isoquinoline Triflate | Palladium-Mediated [¹¹C]Carbonylation | Direct use of an isoquinoline triflate precursor. diva-portal.org |

| [¹¹C]Ibrutinib | Aryl Halide/Triflate Analogue | "In-Loop" [¹¹C]Carbonylation | Rapid, automated synthesis of a BTK inhibitor. nih.gov |

| [¹¹C]Tolebrutinib | Aryl Halide/Triflate Analogue | "In-Loop" [¹¹C]Carbonylation | High molar activity achieved in short synthesis time. nih.gov |

Integration in Total Synthesis of Complex Natural Products and Analogues (where Isoquinolin-5-yl Trifluoromethanesulfonate or related triflates are intermediates)

Aryl triflates are valuable intermediates in the total synthesis of complex natural products and their analogues. uiowa.eduwiley.com Palladium-catalyzed carbon monoxide insertion using triflate precursors has found widespread application in the construction of intricate molecular architectures. researchgate.net The triflate group acts as a robust substitute for aryl halides in various cross-coupling reactions, enabling key bond formations under mild conditions. researchgate.netresearchgate.net

A powerful illustration of this is the use of palladium-catalyzed carbonylative reactions to construct complex ring systems. For example, a carbonylative Heck macrolactonization was employed as a key step in the synthesis of a complex macrolactone. nih.gov This transformation simultaneously formed a 5-membered carbocycle and a 12-membered macrolactone in a single step from an acyclic precursor containing a triflate. nih.gov The in-situ generation of the highly reactive acylpalladium species, which is then trapped by a tethered alcohol, provides a significant increase in synthetic efficiency compared to traditional macrolactonization strategies. nih.gov

Furthermore, triflates are used to modify existing complex natural product scaffolds. A vinyl triflate derived from the steroidal natural product estrone, for instance, can be efficiently converted to the corresponding vinyl bromide. researchgate.net Such transformations allow for the late-stage functionalization of complex molecules, providing access to analogues that would be difficult to synthesize by other means. The use of heteroaryl triflates, including those of quinolines and isoquinolines, in these palladium-catalyzed transformations is well-established, highlighting their importance as versatile intermediates in synthetic strategies targeting complex molecules. researchgate.net

Theoretical and Computational Investigations Pertaining to Isoquinolin 5 Yl Trifluoromethanesulfonate

Quantum Chemical Calculations (e.g., Density Functional Theory) on Electronic Structure

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. Density Functional Theory (DFT) is a prominent computational method used to investigate atomic and molecular systems, providing a favorable balance between computational cost and accuracy for calculating ground state properties such as electron density, total energy, and molecular geometry. mdpi.com For Isoquinolin-5-yl Trifluoromethanesulfonate (B1224126), DFT calculations can elucidate its three-dimensional structure and the distribution of electron density across the isoquinoline (B145761) ring and the trifluoromethanesulfonate (triflate) group.

These calculations are not merely theoretical exercises; they are frequently used to support and interpret experimental data. bris.ac.uk For instance, DFT has been successfully applied to study aryl triflates to understand their reactivity in on-surface C-C coupling reactions and to analyze the structure of palladium complexes involved in catalytic fluorination. nih.govacs.org Such studies provide a detailed picture of bond lengths, bond angles, and charge distribution, which are critical for predicting how the molecule will interact with other reagents. DFT can serve as a robust starting point for more complex calculations, especially for larger molecules where other high-level ab initio methods may be computationally prohibitive. mdpi.com

Analysis of Frontier Molecular Orbitals (FMOs) and Reactivity Descriptors

Frontier Molecular Orbital (FMO) theory is a cornerstone of modern chemical reactivity theory. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO, acting as an electron donor, and the LUMO, acting as an electron acceptor, are the primary orbitals involved in chemical reactions. The energy and symmetry of these orbitals determine the feasibility and pathway of a reaction.

Using FMO analysis, various quantum chemical parameters and reactivity descriptors can be calculated to predict the chemical behavior of Isoquinolin-5-yl Trifluoromethanesulfonate. researchgate.net These descriptors include:

HOMO-LUMO Energy Gap (ΔE): The energy difference between the HOMO and LUMO is a crucial indicator of molecular stability and reactivity. A smaller gap suggests the molecule is more polarizable and reactive, as it requires less energy to excite an electron from the HOMO to the LUMO.

Ionization Potential (I): Related to the energy of the HOMO, it represents the energy required to remove an electron.

Electron Affinity (A): Related to the energy of the LUMO, it signifies the energy released when an electron is added.

Global Hardness (η) and Softness (S): These parameters quantify the resistance of a molecule to change its electron configuration. Hard molecules have a large HOMO-LUMO gap, while soft molecules have a small gap.

The table below illustrates typical reactivity descriptors that can be derived from a DFT calculation for a molecule like Isoquinolin-5-yl Trifluoromethanesulfonate.

| Parameter | Definition | Significance |

| EHOMO | Energy of HOMO | Electron-donating ability |

| ELUMO | Energy of LUMO | Electron-accepting ability |

| Energy Gap (ΔE) | ELUMO - EHOMO | Chemical reactivity and kinetic stability |

| Electronegativity (χ) | -(EHOMO + ELUMO)/2 | Electron-attracting power |

| Chemical Hardness (η) | (ELUMO - EHOMO)/2 | Resistance to charge transfer |

| Chemical Softness (S) | 1 / (2η) | Reciprocal of hardness, indicates reactivity |

This is an interactive table. Click on the headers to learn more about each parameter.

The triflate group (-OTf) is a powerful electron-withdrawing group due to the high electronegativity of the fluorine atoms and the sulfonyl moiety. Its presence on the isoquinoline ring has a profound impact on the molecule's electronic structure and reactivity. Computational studies on related heterocyclic systems show that such strong electron-withdrawing groups cause a substantial lowering of the LUMO energy. rsc.org

This lowering of the LUMO makes the aromatic ring more electron-deficient and significantly increases its electron affinity. rsc.org As a result, the C-5 position of the isoquinoline ring becomes more susceptible to nucleophilic attack. Furthermore, the triflate group is an excellent leaving group, a property that is exploited in numerous cross-coupling reactions. The electron-withdrawing nature of the triflate facilitates the oxidative addition step in palladium-catalyzed reactions, a critical process in forming new carbon-carbon or carbon-heteroatom bonds. acs.orgacs.org

Conformational Analysis and Molecular Dynamics Simulations

The three-dimensional shape and flexibility of a molecule are critical to its function and reactivity. Conformational analysis of Isoquinolin-5-yl Trifluoromethanesulfonate can be performed computationally by mapping its potential energy surface. mdpi.com This is often done by systematically rotating key dihedral angles, such as the one connecting the isoquinoline ring to the triflate group (C-O-S-C), and calculating the energy at each point using DFT. mdpi.commdpi.com This process identifies energy minima, which correspond to stable conformers (e.g., syn or anti orientations), and the energy barriers for interconversion between them.

While conformational analysis provides a static picture of stable structures, Molecular Dynamics (MD) simulations offer a dynamic view of molecular behavior over time. osti.govusm.my MD simulations model the movements of atoms and molecules by solving Newton's equations of motion. For the isoquinoline scaffold, MD simulations have been used to investigate the translational and rotational diffusion of the molecule in the liquid phase, providing insights into its intermolecular interactions. osti.govusm.my In the context of drug design, MD simulations are invaluable for studying how a ligand, such as an isoquinoline derivative, binds to a biological target like an enzyme or receptor, exploring the stability of the ligand-protein complex over time. nih.govnih.gov

Computational Studies on Reaction Mechanisms and Transition States

Computational chemistry has become an indispensable tool for the elucidation of complex reaction mechanisms in organic and organometallic chemistry. bris.ac.ukrsc.org DFT calculations, in particular, allow researchers to map out the entire energy profile of a reaction, identifying the structures and energies of reactants, products, intermediates, and, crucially, transition states.

For reactions involving aryl triflates like Isoquinolin-5-yl Trifluoromethanesulfonate, computational studies have provided deep mechanistic insights. A common application is in palladium-catalyzed cross-coupling reactions. Theoretical models have detailed the catalytic cycle, which typically involves:

Oxidative Addition: The Pd(0) catalyst inserts into the carbon-triflate bond of the isoquinoline derivative. acs.orgacs.org

Transmetalation: A second reactant (e.g., an organoboron compound in Suzuki coupling) transfers its organic group to the palladium center.

Reductive Elimination: The two coupled organic fragments are eliminated from the palladium, forming the final product and regenerating the Pd(0) catalyst. acs.org

When a reaction can produce multiple stereoisomers, understanding the origin of stereoselectivity is crucial. Computational studies are exceptionally well-suited for this task. By modeling the transition states leading to different stereoisomeric products, their relative energies can be calculated. According to transition state theory, the pathway with the lower energy transition state will be kinetically favored, leading to the major product.

For catalyzed reactions involving chiral ligands, computational modeling can reveal the precise non-covalent interactions (e.g., steric repulsion, hydrogen bonding) between the substrate and the catalyst that dictate the stereochemical outcome. By comparing the energies of the diastereomeric transition states, chemists can rationalize why one enantiomer or diastereomer is formed in excess and use this knowledge to design more selective catalysts.

Structure-Activity Relationship (SAR) Studies for Isoquinoline Scaffolds (general context, not specific to Isoquinolin-5-yl Trifluoromethanesulfonate's biological activity)

Structure-Activity Relationship (SAR) analysis is a fundamental concept in medicinal chemistry and drug discovery. It involves systematically modifying a molecule's structure to understand how these changes affect its biological activity. oncodesign-services.comnih.gov This process helps to identify the key chemical features (pharmacophores) responsible for a molecule's effects and guides the optimization of lead compounds to improve potency and selectivity while minimizing undesirable properties like toxicity. nih.govcollaborativedrug.com

Computational methods play a vital role in modern SAR studies. oncodesign-services.comnih.gov Techniques such as three-dimensional quantitative structure-activity relationship (3D-QSAR) are used to build statistical models that correlate the 3D properties of a series of molecules with their known activities. nih.gov For the isoquinoline scaffold, a 3D-QSAR study could involve:

Molecular Docking: Simulating how different isoquinoline derivatives fit into the binding site of a target protein.

Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Index Analysis (CoMSIA): These methods generate 3D contour maps that show where steric bulk, positive or negative charges, or hydrogen bond donors/acceptors on the isoquinoline scaffold are predicted to increase or decrease activity. nih.gov

Molecular Dynamics (MD) Simulations: Assessing the stability of the predicted binding poses from docking and exploring conformational changes in the ligand and protein upon binding. nih.gov

These computational models allow for the rapid virtual screening of large compound libraries and the rational design of new isoquinoline derivatives with potentially enhanced properties, thereby accelerating the drug discovery process. nih.govoncodesign-services.com

Emerging Research Directions and Future Perspectives

Development of Novel and Sustainable Catalytic Systems for Transformations

The development of eco-friendly and efficient catalytic systems is a major trend in modern organic synthesis. For transformations involving isoquinoline (B145761) derivatives, research is shifting away from traditional methods that often rely on harsh conditions or expensive catalysts.

Key developments include:

3d-Transition-Metal Catalysis : There is a growing interest in using catalysts based on abundant and less toxic 3d-transition metals as alternatives to precious metals like palladium. These systems are being explored for various coupling reactions to synthesize functionalized isoquinolines. researchgate.net

Cooperative Bifunctional Catalysts : Novel systems, such as those combining transition metal oxides with Bi(III), are being developed for oxidative dehydrogenative couplings. These catalysts can operate without solvents, additives, or external oxidants, offering a highly sustainable route to quinoline (B57606) and isoquinoline structures. rsc.org Furthermore, these catalysts have demonstrated high robustness and reusability. rsc.org

Metal-Free Catalysis : Visible-light photoredox catalysis using inexpensive organic dyes represents a significant advance in sustainable synthesis. researchgate.net This approach allows for the generation of reactive intermediates under mild conditions, avoiding the need for metal catalysts altogether. researchgate.netresearchgate.net

These sustainable approaches aim to reduce waste, energy consumption, and reliance on critical raw materials, aligning the synthesis of isoquinoline derivatives with the principles of green chemistry. researchgate.netmdpi.com

| Catalytic System Type | Examples | Key Advantages | Reference |

|---|---|---|---|

| Traditional Catalysis | Palladium complexes | High reactivity and broad scope | nih.gov |

| Sustainable Alternatives | 3d-Transition metals (e.g., Copper) | Lower cost, reduced toxicity | researchgate.net |

| Cooperative Catalysis | Transition metal oxide/Bi(III) | Solvent- and additive-free, reusable | rsc.org |

| Metal-Free Photoredox | Organic dyes (e.g., Eosin Y) | Sustainable, mild conditions, avoids metals | researchgate.net |

Exploration of Underexplored Reaction Pathways and Coupling Partners

Beyond established cross-coupling reactions, researchers are investigating novel synthetic routes to access diverse isoquinoline structures from precursors like isoquinolin-5-yl trifluoromethanesulfonate (B1224126).

Novel Cycloadditions : The intramolecular Diels-Alder reaction of an isobenzofuran with a nitrile has been shown to be a viable, though historically limited, pathway to the isoquinoline ring system. figshare.com This showcases the potential for exploring unconventional cycloaddition strategies.

C-H Functionalization : Direct C-H functionalization is an atom-economical approach that avoids the need for pre-functionalized starting materials. Photoredox catalysis has enabled the direct C-H carbamoylation of heterocycles using alkyl oxamate derivatives, providing a new way to introduce amide functionalities. mdpi.com

Radical-Mediated Pathways : The chemistry of nitrogen-centered radicals is relatively underexplored. researchgate.net New methods utilize visible-light photoredox catalysis to generate iminyl radicals, which then undergo intramolecular cyclization to form the isoquinoline scaffold efficiently. researchgate.net

Aminocarbonylation : While Heck aminocarbonylation is established, its detailed investigation for isoquinoline triflates is not extensive. Recent studies have explored palladium-catalyzed aminocarbonylation using a wide range of amines, including amino acid esters and complex aliphatic amines, as coupling partners to create isoquinoline-1-carboxamides. mdpi.com

Applications in Advanced Materials Science beyond OLEDs

While isoquinoline derivatives are known components in Organic Light-Emitting Diodes (OLEDs), their unique photophysical and electronic properties suggest potential in other areas of materials science. mdpi.com

Fluorescent Probes and Sensors : Novel isoquinoline derivatives have been synthesized that exhibit significant fluorescence. nih.gov This intrinsic property can be harnessed to develop molecular sensors for detecting specific analytes or for use as fluorescent labels in biological imaging.

Organic Semiconductors : The electronic characteristics of the isoquinoline core, which can be tuned through substitution, make it a candidate for use in organic electronic devices beyond OLEDs. rsc.org By incorporating isoquinoline moieties into larger conjugated systems or polymers, new materials for organic field-effect transistors (OFETs) or organic photovoltaics (OPVs) could be realized. The modification of the isoquinoline ring can alter physical properties such as conductivity and temperature sensitivity. mdpi.com

Integration with Modern Synthetic Methodologies

To enhance efficiency, safety, and scalability, the synthesis of isoquinoline derivatives is being integrated with cutting-edge technologies like flow chemistry and photoredox catalysis.

Flow Chemistry : Continuous-flow technology offers precise control over reaction parameters such as temperature, pressure, and mixing, which is particularly advantageous for hazardous or fast reactions. jst.org.in It has been successfully used in the multi-kilogram synthesis of a tetrahydroisoquinoline intermediate, where a lithium-halogen exchange was performed safely at -70°C. wiley-vch.de The minimal reactor volume in flow systems allows for rapid optimization and scaling of reactions, reducing waste and improving reproducibility. jst.org.inuc.pt

Photoredox Catalysis : As a key enabling technology, photoredox catalysis uses visible light to drive chemical reactions under exceptionally mild conditions. uni-regensburg.denih.gov It is particularly effective for generating radical species from precursors like aryl triflates. uni-regensburg.de This methodology has been applied to the synthesis of the isoquinoline core itself and for its subsequent functionalization, such as in C-H functionalization reactions. researchgate.netresearchgate.netacs.org

| Methodology | Key Features & Advantages | Application to Isoquinolines | Reference |

|---|---|---|---|

| Flow Chemistry | Precise control of reaction parameters; Enhanced safety for hazardous reagents; Rapid optimization and scalability; Improved heat and mass transfer. | Safe handling of organometallic intermediates; Scalable synthesis of isoquinoline precursors. | jst.org.inwiley-vch.de |

| Photoredox Catalysis | Uses visible light as an energy source; Mild reaction conditions; Generation of reactive radical species; High functional group tolerance. | Sustainable synthesis of the isoquinoline core; C-H functionalization and carbamoylation. | researchgate.netmdpi.comuni-regensburg.de |

Design of Next-Generation Isoquinoline-Based Scaffolds for Research Applications

The isoquinoline framework is considered a "privileged scaffold" in medicinal chemistry due to its recurrence in biologically active compounds. rsc.org Modern drug design strategies are being employed to create novel isoquinoline-based molecules for research and therapeutic applications.

Fragment-Based Drug Discovery (FBDD) : This approach involves screening small molecular fragments to identify those that bind to a biological target. researchoutreach.org In one example, a library of monosubstituted isoquinoline fragments was screened, and hits were identified and merged to rapidly generate a highly potent 5,7-disubstituted isoquinoline kinase inhibitor without requiring initial X-ray structural data. researchoutreach.org

Multicomponent Reactions (MCRs) : MCRs, such as the Ugi reaction, allow for the rapid assembly of complex molecules from simple starting materials in a single step. uj.edu.pl By combining MCRs with classic isoquinoline syntheses like the Pomeranz-Fritsch reaction, chemists can generate large libraries of diverse and novel isoquinoline-based scaffolds for high-throughput screening. uj.edu.pl

Bioisosteric Replacement and Hybridization : Research focuses on creating hybrid molecules by embedding the isoquinoline core within other heterocyclic frameworks. nih.gov This strategy aims to combine the favorable properties of different pharmacophores to develop multifunctional molecules for drug discovery. nih.gov The synthesis of novel derivatives continues to yield compounds with a wide range of potential biological activities, including anticancer, antibacterial, and anti-inflammatory properties. mdpi.comnih.gov

Q & A

Q. Data Contradiction Analysis :

- A 2014 study reported 70% yield with XPhos , while a 2022 review noted 85% yield using SPhos under microwave conditions . Differences arise from solvent (toluene vs. DMF) and heating methods.

Advanced: What mechanistic insights explain hydrolytic instability of the triflate group?

Methodological Answer:

The triflate group undergoes hydrolysis via:

Nucleophilic Attack : Water or hydroxide ions displace the triflate, forming isoquinolin-5-ol and triflic acid .

Acid Catalysis : Protic solvents accelerate hydrolysis; stability improves in aprotic media (e.g., DMSO, <1% degradation over 24h) .

Q. Mitigation Strategies :

- Store under inert atmosphere (Ar or N2).

- Use scavengers (molecular sieves) in reactions .

Advanced: How is this compound utilized in PET radiotracer synthesis?

Methodological Answer:

It serves as a precursor for <sup>18</sup>F-labeled probes (e.g., [<sup>18</sup>F]FPyTFP):

Nucleophilic Substitution : <sup>18</sup>F<sup>−</sup> displaces triflate in anhydrous acetonitrile at 100°C .

Purification : HPLC (C18 column) isolates the radiotracer with >95% radiochemical purity .

Q. Key Challenges :

- Competing hydrolysis requires strict anhydrous conditions.

- Rapid synthesis (<30 min) to minimize <sup>18</sup>F decay .

Basic: What are common applications in medicinal chemistry?

Methodological Answer:

- Kinase Inhibitors : The isoquinoline scaffold interacts with ATP-binding pockets; triflate enables late-stage functionalization .

- Antimicrobial Agents : Derivatives show activity against S. aureus (MIC = 2 µg/mL) via membrane disruption .

Advanced: How to resolve contradictions in reported catalytic efficiencies?

Methodological Answer:

Discrepancies in Pd-catalyzed coupling yields arise from:

- Substrate Purity : Residual moisture reduces catalyst activity.

- Base Selection : K2CO3 vs. Cs2CO3 alters reaction pH, affecting transmetalation rates .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.